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Compound of Interest

Compound Name: SHP389

Cat. No.: B15574588 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical profile of SHP389,

also known as TNO155, a potent and selective allosteric inhibitor of Src homology-2 domain-

containing protein tyrosine phosphatase 2 (SHP2). The information presented herein is collated

from various preclinical studies to support further research and drug development efforts.

Introduction to SHP2 and SHP389
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the

PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase. It plays a pivotal role in

signal transduction downstream of multiple receptor tyrosine kinases (RTKs), modulating key

cellular processes such as proliferation, survival, and differentiation primarily through the RAS-

mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Dysregulation of SHP2

activity is implicated in the pathogenesis of various cancers.[3]

SHP389 (TNO155) is an orally bioavailable, selective, allosteric inhibitor of SHP2.[3][4] It

stabilizes the inactive conformation of SHP2, thereby preventing its activation and downstream

signaling.[1] This mechanism of action provides high selectivity and potent inhibition of SHP2

activity.[3]

Mechanism of Action
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SHP389 binds to an allosteric pocket of the SHP2 protein, locking it in an auto-inhibited

conformation.[3] This prevents the catalytic domain from accessing its substrates, thereby

inhibiting SHP2's phosphatase activity. The inhibition of SHP2 by SHP389 leads to the

downregulation of the RAS-MAPK signaling cascade, which is a key driver of cell proliferation

and survival in many cancer types.[1]

Signaling Pathway
The following diagram illustrates the role of SHP2 in the RAS-MAPK signaling pathway and the

point of intervention for SHP389.
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Caption: SHP2's role in the RAS-MAPK signaling pathway and inhibition by SHP389.
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Quantitative Preclinical Data
The following tables summarize the key quantitative data for SHP389 (TNO155) from

preclinical studies.

Table 1: Biochemical Potency
Parameter Value Reference

IC50 0.011 µM [5]

Table 2: In Vitro Anti-proliferative Effects (Combination
Therapy)

Cell Line Combination Agent Effect Reference

EGFR-mutant NSCLC
Nazartinib (EGFR

inhibitor)

Synergistic reduction

in cell growth
[1][6]

BRAFV600E

Colorectal Cancer

Dabrafenib (BRAF

inhibitor) + Trametinib

(MEK inhibitor)

Synergistic activity by

blocking ERK

feedback activation

[6][7]

KRAS G12C Cancer

Cells
KRAS G12C Inhibitor

Enhanced efficacy by

blocking feedback

activation of wild-type

RAS

[6][7]

ALK-mutant

Neuroblastoma

Lorlatinib (ALK

inhibitor)

Synergistically

reduced cell growth
[8][9]

Table 3: In Vivo Efficacy in Patient-Derived Xenograft
(PDX) Models
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Cancer Model Combination Agent Effect Reference

EGFR-mutant NSCLC

PDX

Osimertinib (EGFR

inhibitor)

Enhanced anti-tumor

efficacy compared to

single agents

[1]

BRAF V600-mutant

Colorectal Cancer

Xenograft (HT-29)

Dabrafenib +

Trametinib

Greater tumor growth

inhibition than single

agents

[7]

Lung and Colorectal

Cancer PDXs

(including KRAS-

mutant)

Ribociclib (CDK4/6

inhibitor)

Combination benefit

observed
[6]

ALK-mutant

Neuroblastoma

Xenograft

Lorlatinib

Reduced or delayed

tumor growth and

prolonged survival

[8]

Table 4: Pharmacokinetic Profile of TNO155 in Different
Species

Species

Clearanc
e
(mL/min/k
g)

Volume of
Distributi
on (L/kg)

Half-life
(hours)

Oral
Bioavaila
bility (%)

Tmax
(hours)

Referenc
e

Mouse 24 3 2 78 0.8 [5]

Rat 15 7 8 100 1 [5]

Dog 4 3 9 >100 2 [5]

Monkey 6 4 9 60 2 [5]

Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.

In Vitro Cell Proliferation Assay
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Objective: To determine the anti-proliferative effects of SHP389 as a single agent and in

combination with other inhibitors.

Cell Lines: Relevant cancer cell lines (e.g., EGFR-mutant NSCLC).

Procedure:

Cells are seeded in 96-well plates and allowed to adhere overnight.

Cells are treated with a dose-response range of SHP389, a combination agent, or both. A

vehicle-treated group serves as a control.

Plates are incubated for 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.[1]

Cell viability is assessed using a commercially available reagent (e.g., CellTiter-Glo®).

Luminescence is measured using a plate reader.

Cell viability is calculated as a percentage relative to the vehicle-treated control wells.[1]

In Vivo Patient-Derived Xenograft (PDX) Model Study
Objective: To evaluate the anti-tumor efficacy of SHP389 as a single agent and in

combination with other targeted therapies in a more clinically relevant model.

Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice).[1]

Procedure:

Tumor Implantation: Patient-derived tumor fragments or cell suspensions are implanted

subcutaneously into the flank of the mice.[4]

Tumor Monitoring: Tumor growth is monitored by caliper measurements two to three times

weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.[4]

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are

randomized into treatment groups (Vehicle control, SHP389 monotherapy, combination

agent monotherapy, SHP389 + combination agent).[4]
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Drug Administration: SHP389 is formulated for oral administration (e.g., in 0.5%

methylcellulose) and administered via oral gavage at a specified dose and schedule.[4]

The combination agent is administered according to its established protocol.

Efficacy Assessment: Tumor volumes and body weights are measured throughout the

study. The primary endpoint is typically tumor growth inhibition.

Pharmacodynamic Analysis: At the end of the study, tumors may be harvested for

biomarker analysis (e.g., Western blotting for p-ERK) to confirm target engagement.

Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vivo xenograft study.
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Caption: A generalized experimental workflow for preclinical in vivo xenograft studies.
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Summary and Future Directions
The preclinical data for SHP389 (TNO155) demonstrate that it is a potent and selective SHP2

inhibitor with a favorable pharmacokinetic profile across multiple species.[5] While modest as a

single agent in some contexts, its true potential appears to lie in combination therapies.[7][10]

Preclinical studies have consistently shown synergistic anti-tumor activity when SHP389 is

combined with inhibitors of key oncogenic pathways, such as EGFR, BRAF/MEK, and ALK.[1]

[7][8] These findings provide a strong rationale for the ongoing clinical evaluation of SHP389 in

various combination regimens for the treatment of advanced solid tumors.[7][11][12] Future

research will likely focus on identifying predictive biomarkers for sensitivity to SHP2 inhibition

and optimizing combination strategies to overcome both intrinsic and acquired resistance to

targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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